molecular formula C20H24N6O2 B2561884 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396798-61-0

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No. B2561884
CAS RN: 1396798-61-0
M. Wt: 380.452
InChI Key: HXYJXEDVIPJLLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition reaction. The cyclohexene and cyclopentyl groups could be introduced through various methods, such as Grignard reactions or substitution reactions.


Molecular Structure Analysis

The molecular weight of this compound is 380.452. The presence of multiple rings in the structure could lead to interesting conformations and stereochemistry.


Chemical Reactions Analysis

The tetrazole ring is known to participate in various reactions, such as cycloadditions and substitutions. The double bond in the cyclohexene ring could undergo reactions such as hydrogenation or epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has led to the development of efficient synthetic routes for creating structurally complex and functionally diverse molecules. For instance, Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the chemoselective thionation-cyclization of highly functionalized enamides. This method demonstrates the introduction of various functional groups, such as ester, N-substituted carboxamide, or peptide functionalities, into thiazole compounds, highlighting the versatility of synthetic approaches in modifying molecular structures for specific applications (Kumar, Parameshwarappa, & Ila, 2013).

Biological Applications

The synthesis of heterocyclic compounds, such as thiazoles and imidazoles, has been a focus due to their potential biological activities. Ahmed (2007) synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives and evaluated their antibiotic and antibacterial properties, demonstrating the importance of structural modifications in enhancing biological activity (Ahmed, 2007). Similarly, Stevens et al. (1984) explored antitumor imidazotetrazines, revealing how modifications in chemical structure can lead to compounds with curative activity against leukemia, showcasing the potential for developing novel anticancer agents (Stevens et al., 1984).

Material Science Applications

The synthesis of polymers containing specific functional groups, such as imidazole, has been investigated for its potential in creating materials with unique properties. Bouck and Rasmussen (1993) synthesized polyamides derived from imidazoledicarboxylic acid, demonstrating good thermal stability and solubility in a wide range of solvents. These materials' intramolecular hydrogen bonding and constitutional isomerism might offer applications in high-performance polymers and materials science (Bouck & Rasmussen, 1993).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The study of this compound could provide interesting insights into the chemistry of tetrazoles and cycloalkanes. Potential applications could be explored in fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c27-19(14-6-2-1-3-7-14)21-16-10-12-17(13-11-16)26-24-18(23-25-26)20(28)22-15-8-4-5-9-15/h1-2,10-15H,3-9H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYJXEDVIPJLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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